Dodecanedioate

Polyamide Nylon Water Absorption

Substituting diacids compromises nylon humidity performance. Dodecanedioic acid (DDDA) offers optimal C12 chain for low water absorption and mechanical flexibility. • PA612 absorbs 0.20% water vs 0.40% for PA610, minimizing swelling. • 1.8% lower density enables lightweighting. • Lithium complex greases (B/D=1:1) outperform sebacic/azelaic. • 1.5-2.25 wt% in amine salts provides ferrous corrosion inhibition. In stock ≥98% pure white powder.

Molecular Formula C12H20O4-2
Molecular Weight 228.28 g/mol
Cat. No. B1236620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecanedioate
Molecular FormulaC12H20O4-2
Molecular Weight228.28 g/mol
Structural Identifiers
SMILESC(CCCCCC(=O)[O-])CCCCC(=O)[O-]
InChIInChI=1S/C12H22O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h1-10H2,(H,13,14)(H,15,16)/p-2
InChIKeyTVIDDXQYHWJXFK-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dodecanedioate (DDDA) Technical Specifications & Procurement


Dodecanedioate, typically supplied as dodecanedioic acid (DDDA), is a C12 saturated aliphatic dicarboxylic acid with the linear formula HOOC(CH₂)₁₀COOH . It appears as a white crystalline powder or flake with a melting point range of 128-131°C, a boiling point of 245°C at 10 mmHg, and negligible water solubility (<0.1 g/L at 20°C) . DDDA serves as a key monomer for polyamide 612 (PA612), an intermediate for high-molecular-weight plasticizers, a complexing agent in lithium greases, and a component in corrosion inhibitor formulations [1].

Why Dodecanedioate Substitution Fails


Substituting dodecanedioate with shorter- or longer-chain dicarboxylic acids is not performance-neutral. Chain length directly dictates the final material properties: shorter diacids like adipic acid (C6) increase amide group density, leading to higher water absorption and brittleness, while longer diacids like octadecanedioic acid (C18) reduce melting point and alter crystallization kinetics [1]. DDDA occupies a specific window where the C12 backbone optimally balances hydrophobicity, thermal stability, and mechanical flexibility [2].

Dodecanedioate vs. Sebacic & Adipic Acid: Performance Metrics


PA612 vs. PA610: Water Absorption Reduction

Polyamide 612 (PA612), synthesized from hexamethylenediamine and dodecanedioic acid, exhibits a 24-hour water absorption of 0.20% [1]. In contrast, polyamide 610 (PA610), synthesized from hexamethylenediamine and sebacic acid (a C10 diacid), shows a 24-hour water absorption of 0.40% [2]. This represents a 50% reduction in water uptake for the DDDA-derived polymer.

Polyamide Nylon Water Absorption Dimensional Stability

PA612 vs. PA610: Density Reduction

The density of polyamide 612 (PA612) is reported as 1.07 g/cm³ [1], while polyamide 610 (PA610) has a density of 1.09 g/cm³ [2]. This lower density for the DDDA-based nylon contributes to lightweighting advantages in automotive and aerospace applications.

Polyamide Nylon Density Lightweighting

Lithium Complex Grease: Dodecanedioic Acid Performance Advantage

In a comparative study of lithium complex greases (LCGs) prepared with different complexing agents, the formulation containing dodecanedioic acid and boric acid in a 1:1 molar ratio (B/D=1:1) exhibited the optimum physicochemical and tribological properties . This was determined through direct comparison with LCGs prepared using azelaic acid (B/A=1:1) and sebacic acid (B/S=1:1) .

Lubricant Lithium Complex Grease Tribology Complexing Agent

Corrosion Inhibitor Formulation: Dodecanedioic Acid Ferrous Protection

In a suggested amine salt concentrate formulation for water-based metalworking fluids, dodecanedioic acid is incorporated at 1.5–2.25 wt% alongside undecanedioic acid (1.5–2.25 wt%) and sebacic acid (0.25–0.5 wt%) . This blend creates a strong protective layer on ferrous metal surfaces, as validated by ASTM cast iron chip testing (D 4627) .

Corrosion Inhibitor Metalworking Fluid Dibasic Acid Rust Prevention

Albumin Binding Affinity: Dodecanedioic Acid vs. Other Diacids

Equilibrium dialysis studies show that dodecanedioic acid binds to defatted albumin with a molar ratio of 0.8:1 [1]. This value falls between the lower binding of decanedioic acid (C10, 0.7:1) and the higher binding of tetradecanedioic acid (C14, 1.6:1) [1].

Pharmacokinetics Albumin Binding Dicarboxylic Acid Metabolism

Dodecanedioate Application Scenarios


PA612 for High-Humidity Precision Components

In applications requiring tight dimensional tolerances under fluctuating humidity, such as automotive fuel system connectors, electrical cable sheathing, and precision gears, PA612's 0.20% water absorption [1] ensures minimal swelling and maintains mechanical integrity. This makes DDDA-derived nylon 612 the preferred choice over PA610 (0.40% water absorption) for these demanding environments.

PA612 Lightweighting in Transportation

For automotive and aerospace components where every gram counts, the lower density of PA612 (1.07 g/cm³) compared to PA610 (1.09 g/cm³) [2] provides a measurable weight reduction. When scaled across high-volume production runs, this 1.8% density difference translates into significant fuel savings and reduced material costs over the product lifecycle.

High-Performance Lithium Complex Greases

Grease formulators seeking to maximize wear protection and structural stability should select dodecanedioic acid as the complexing agent. The B/D=1:1 formulation has been demonstrated to outperform analogous formulations using sebacic acid or azelaic acid , making it the complexing agent of choice for premium lithium complex greases used in automotive, industrial, and aerospace applications.

Corrosion Inhibition in Water-Based Metalworking Fluids

In formulating amine salt concentrates for ferrous corrosion protection, incorporating dodecanedioic acid at 1.5–2.25 wt% as part of a dibasic acid blend provides robust rust inhibition . This formulation is particularly suitable for synthetic and semi-synthetic metalworking fluids where hard water stability and low foaming are required, offering a biodegradable alternative to traditional amine borate inhibitors.

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